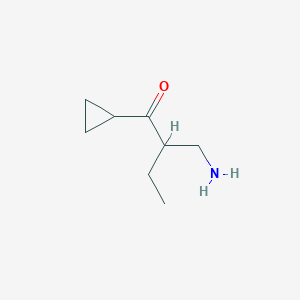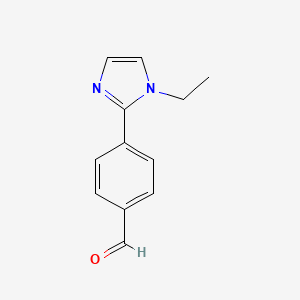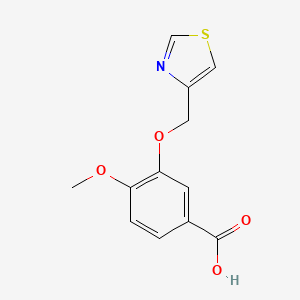
4-Methoxy-3-(1,3-thiazol-4-ylmethoxy)benzoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Methoxy-3-(1,3-thiazol-4-ylmethoxy)benzoic acid typically involves the reaction of 4-methoxybenzoic acid with 1,3-thiazole-4-methanol under specific conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate and a solvent like dimethylformamide (DMF). The mixture is heated to facilitate the reaction, leading to the formation of the desired product .
Industrial Production Methods
This includes optimizing reaction conditions, using larger reactors, and ensuring proper purification techniques to obtain high yields of the compound .
Chemical Reactions Analysis
Types of Reactions
4-Methoxy-3-(1,3-thiazol-4-ylmethoxy)benzoic acid can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a carboxylic acid derivative.
Reduction: The thiazole ring can be reduced under specific conditions.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.
Substitution: Nucleophiles like amines or thiols can be used in the presence of a base to facilitate substitution reactions.
Major Products Formed
Oxidation: Formation of carboxylic acid derivatives.
Reduction: Formation of reduced thiazole derivatives.
Substitution: Formation of various substituted benzoic acid derivatives.
Scientific Research Applications
4-Methoxy-3-(1,3-thiazol-4-ylmethoxy)benzoic acid has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Employed in proteomics research to study protein interactions and functions.
Medicine: Investigated for potential therapeutic applications due to its unique chemical structure.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 4-Methoxy-3-(1,3-thiazol-4-ylmethoxy)benzoic acid involves its interaction with specific molecular targets. The thiazole ring and methoxy group play crucial roles in binding to proteins and enzymes, affecting their activity and function. The compound can modulate various biochemical pathways, leading to its observed effects in biological systems .
Comparison with Similar Compounds
Similar Compounds
3-Methoxy-4-(1,3-thiazol-4-ylmethoxy)benzoic acid: Similar structure but with different positioning of the methoxy group.
4-[(1,3-thiazol-4-yl)methoxy]benzoic acid: Lacks the methoxy group on the benzene ring.
Uniqueness
4-Methoxy-3-(1,3-thiazol-4-ylmethoxy)benzoic acid is unique due to the specific positioning of the methoxy and thiazole groups, which confer distinct chemical and biological properties. This uniqueness makes it valuable for specific research applications and potential therapeutic uses .
Properties
Molecular Formula |
C12H11NO4S |
|---|---|
Molecular Weight |
265.29 g/mol |
IUPAC Name |
4-methoxy-3-(1,3-thiazol-4-ylmethoxy)benzoic acid |
InChI |
InChI=1S/C12H11NO4S/c1-16-10-3-2-8(12(14)15)4-11(10)17-5-9-6-18-7-13-9/h2-4,6-7H,5H2,1H3,(H,14,15) |
InChI Key |
UYQRWVFXAHTXBQ-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=C(C=C1)C(=O)O)OCC2=CSC=N2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


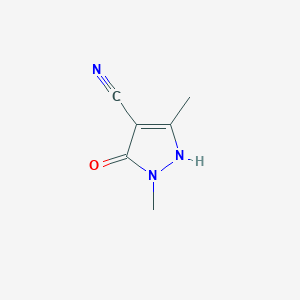
![({[3-(Bromomethyl)pentyl]oxy}methyl)benzene](/img/structure/B13163735.png)
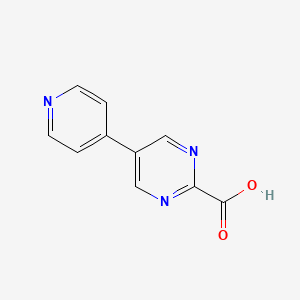
![Methyl 3-methyl-5H,6H,7H,8H,9H-imidazo[1,2-a]azepine-7-carboxylate](/img/structure/B13163747.png)
![{[1-(Bromomethyl)cyclopropyl]methyl}trimethylsilane](/img/structure/B13163749.png)

![7,8-Dimethyl-1-thia-4-azaspiro[4.5]decane](/img/structure/B13163761.png)

![8-Methyl-5H,6H,7H,8H-pyrido[4,3-d]pyrimidine](/img/structure/B13163770.png)
![[(4-Bromo-3-cyclopropyl-3-methylbutoxy)methyl]benzene](/img/structure/B13163777.png)

